![molecular formula C11H21BF4N2 B1586064 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 384347-21-1](/img/structure/B1586064.png)
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Overview
Description
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .Chemical Reactions Analysis
While specific chemical reactions involving 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .Physical And Chemical Properties Analysis
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .Scientific Research Applications
Esterification and Peptide Coupling
Similar compounds, such as 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, are used as reagents for esterification and peptide coupling of sterically hindered amino acids . This suggests that “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” could potentially be used in similar chemical reactions.
Preparation of Diazo-Transfer Reagents
These types of compounds are also used in the preparation of efficient diazo-transfer reagents . This process is important in organic synthesis, particularly in the creation of diazo compounds.
Catalyst Synthesis
Compounds like 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate are used in oxidative insertion for palladium and nickel catalyst synthesis . This suggests a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in catalyst synthesis.
Clathrate Hydrate Crystal Inhibitor
1-Decyl-3-methylimidazolium tetrafluoroborate, another similar compound, is used as a clathrate hydrate crystal inhibitor in drilling fluid . This could suggest a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in the oil and gas industry.
Microextraction Solvent
1-Decyl-3-methylimidazolium tetrafluoroborate is also used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . This suggests that “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” could potentially be used in similar extraction processes.
Substrate in Host-Guest Inclusion Complexation Studies
Another application of 1-Decyl-3-methylimidazolium tetrafluoroborate is as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin . This could suggest a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in similar studies.
Mechanism of Action
Target of Action
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an organic compound that is often used as a precursor to ionic liquids Similar compounds have been used as electrolytes for supercapacitors .
Mode of Action
It is known that ionic liquids can interact with their targets to bring about changes in their physical and chemical properties . For instance, they can alter the operative voltage and specific capacitance in supercapacitors .
Biochemical Pathways
It is known that ionic liquids can influence various chemical reactions, including those involved in the operation of supercapacitors .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific conditions of the environment .
Result of Action
In the context of supercapacitors, it has been observed that the performance of the electrolyte can be improved with an appropriate ratio of ionic liquid .
Action Environment
The action, efficacy, and stability of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its density . Furthermore, the concentration of the ionic liquid can influence its performance as an electrolyte in supercapacitors .
Safety and Hazards
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESUHNZUBZXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370176 | |
Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |
CAS RN |
384347-21-1 | |
Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?
A1: In the presented study, 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.
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